![molecular formula C14H23NO4 B4839509 (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine CAS No. 420820-89-9](/img/structure/B4839509.png)
(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine
Overview
Description
(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine, also known as MVE-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has shown promising results in preclinical studies. In
Mechanism of Action
(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine is believed to work by inhibiting the reuptake of serotonin, a neurotransmitter that plays a role in mood regulation. By increasing the levels of serotonin in the brain, (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine may improve symptoms of depression and anxiety. Additionally, (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has been well-tolerated and has not shown any significant adverse effects. (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has been shown to reduce inflammation in a mouse model of acute lung injury and to improve symptoms of depression in a rat model.
Advantages and Limitations for Lab Experiments
(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has several advantages for laboratory experiments, including its relatively simple synthesis method, good pharmacokinetic profile, and potential therapeutic properties. However, there are also limitations to using (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine in laboratory experiments, including the need for further preclinical and clinical studies to establish its safety and efficacy, as well as the potential for off-target effects and interactions with other drugs.
Future Directions
There are several potential future directions for research on (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine. Further preclinical studies are needed to establish its safety and efficacy in various disease models, including depression, anxiety, and inflammation. Clinical studies are also needed to determine the optimal dosage and administration route for (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine in humans. Additionally, further research is needed to explore the potential of (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine as a therapeutic agent for other conditions, such as cancer and neurodegenerative diseases.
Scientific Research Applications
(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has been studied for its potential therapeutic properties, including its ability to act as a selective serotonin reuptake inhibitor (SSRI) and its potential as an anti-inflammatory agent. Preclinical studies have shown that (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine can reduce inflammation in a mouse model of acute lung injury and can improve symptoms of depression in a rat model.
properties
IUPAC Name |
2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-16-8-6-15-7-9-18-10-11-19-14-5-3-4-13(12-14)17-2/h3-5,12,15H,6-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEGTLQSRAZJEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOC1=CC=CC(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365811 | |
Record name | 2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
420820-89-9 | |
Record name | 2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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